Cas no 1445848-01-0 (potassium (2-cyclopropylethyl)trifluoroboranuide)

potassium (2-cyclopropylethyl)trifluoroboranuide structure
1445848-01-0 structure
Product name:potassium (2-cyclopropylethyl)trifluoroboranuide
CAS No:1445848-01-0
MF:C5H9BF3K
MW:176.03
CID:6055357
PubChem ID:55267061

potassium (2-cyclopropylethyl)trifluoroboranuide Chemical and Physical Properties

Names and Identifiers

    • potassium (2-cyclopropylethyl)trifluoroboranuide
    • SCHEMBL15050964
    • EN300-7634560
    • 1445848-01-0
    • potassium;2-cyclopropylethyl(trifluoro)boranuide
    • AKOS006312598
    • Inchi: 1S/C5H8BF3.K/c7-6(8,9)4-3-5-1-2-5;/h4-5H,1-3H2;/q-1;+1
    • InChI Key: KCOXMXKMPURDRJ-UHFFFAOYSA-N
    • SMILES: C(C1CC1)[CH-][B+3]([F-])([F-])[F-].[K+]

Computed Properties

  • Exact Mass: 176.0386464g/mol
  • Monoisotopic Mass: 176.0386464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

potassium (2-cyclopropylethyl)trifluoroboranuide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7634560-2.5g
potassium (2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95.0%
2.5g
$2071.0 2025-02-24
Enamine
EN300-7634560-0.25g
potassium (2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95.0%
0.25g
$524.0 2025-02-24
Enamine
EN300-7634560-0.5g
potassium (2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95.0%
0.5g
$824.0 2025-02-24
Aaron
AR028W1A-100mg
potassium(2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95%
100mg
$529.00 2025-02-17
Aaron
AR028W1A-10g
potassium(2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95%
10g
$6275.00 2023-12-16
Aaron
AR028W1A-5g
potassium(2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95%
5g
$4240.00 2025-02-17
1PlusChem
1P028VSY-10g
potassium(2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95%
10g
$5680.00 2024-06-20
1PlusChem
1P028VSY-5g
potassium(2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95%
5g
$3851.00 2024-06-20
1PlusChem
1P028VSY-100mg
potassium(2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95%
100mg
$515.00 2024-06-20
Enamine
EN300-7634560-0.1g
potassium (2-cyclopropylethyl)trifluoroboranuide
1445848-01-0 95.0%
0.1g
$366.0 2025-02-24

potassium (2-cyclopropylethyl)trifluoroboranuide Related Literature

Additional information on potassium (2-cyclopropylethyl)trifluoroboranuide

Introduction to Potassium (2-cyclopropylethyl)trifluoroborinate (CAS No. 1445848-01-0)

Potassium (2-cyclopropylethyl)trifluoroborinate, identified by its Chemical Abstracts Service (CAS) number 1445848-01-0, is a specialized boronate compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of trifluoroborates, which are known for their unique electronic and steric properties, making them valuable intermediates in organic synthesis and drug development.

The structure of Potassium (2-cyclopropylethyl)trifluoroborinate features a boron atom coordinated to three fluorine atoms and a potassium counterion, with a bulky 2-cyclopropylethyl group attached to the boron center. This arrangement imparts distinct reactivity and stability characteristics, which have been leveraged in various synthetic applications. The presence of the cyclopropyl group enhances steric hindrance, influencing the compound's interaction with other molecules and its suitability for specific chemical transformations.

In recent years, there has been a growing interest in boronate compounds due to their role as key intermediates in the synthesis of pharmaceuticals, particularly in the development of targeted therapies. The trifluoroborate moiety, in particular, has been highlighted for its ability to enhance metabolic stability and bioavailability of drug candidates. Potassium (2-cyclopropylethyl)trifluoroborinate exemplifies this trend, as it serves as a versatile building block for constructing complex molecular architectures.

One of the most notable applications of Potassium (2-cyclopropylethyl)trifluoroborinate is in the field of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds that are essential for constructing biologically active molecules. The boronate group in this compound can participate in such reactions, facilitating the introduction of new functional groups and improving reaction yields. This capability has been particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

The pharmaceutical industry has also explored the use of trifluoroborates as prodrugs or as components of drug delivery systems. The fluorine atoms in these compounds can influence pharmacokinetic properties, such as solubility and metabolic clearance, by affecting electron density and molecular polarity. Potassium (2-cyclopropylethyl)trifluoroborinate, with its unique structural features, could potentially be utilized to develop novel prodrug formulations that enhance therapeutic efficacy while minimizing side effects.

Another area where this compound has shown promise is in materials science. Boronate esters are known for their ability to form coordination complexes with metal ions, which can be exploited in various applications, including catalysis and polymer chemistry. The steric bulk provided by the cyclopropylethyl group in Potassium (2-cyclopropylethyl)trifluoroborinate could influence the binding affinity and selectivity of these complexes, making them suitable for tailored catalytic systems.

Recent research has also highlighted the potential of trifluoroborate compounds in renewable energy technologies. The electronic properties of these molecules can be harnessed in photovoltaic devices or as components in energy storage systems. While still an emerging field, the versatility of compounds like Potassium (2-cyclopropylethyl)trifluoroborinate suggests that they may play a significant role in future advancements.

The synthesis of Potassium (2-cyclopropylethyl)trifluoroborinate typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. These methodologies often incorporate green chemistry principles to minimize waste and environmental impact.

In conclusion, Potassium (2-cyclopropylethyl)trifluoroborinate (CAS No. 1445848-01-0) is a multifaceted compound with broad applications across pharmaceutical chemistry and materials science. Its unique structural features make it a valuable tool for synthetic chemists, enabling the development of novel drugs and advanced materials. As research continues to uncover new uses for boronate compounds, compounds like this are likely to remain at the forefront of innovation.

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